5-(3-aminobutan-2-yl)furan-2-carboxylic acid
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Overview
Description
5-(3-aminobutan-2-yl)furan-2-carboxylic acid is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.21 g/mol . This compound features a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 3-aminobutan-2-yl group . It is a member of the furan family, which is known for its diverse biological and pharmacological properties.
Preparation Methods
The synthesis of 5-(3-aminobutan-2-yl)furan-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with 3-aminobutan-2-ol under acidic conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
5-(3-aminobutan-2-yl)furan-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3-aminobutan-2-yl)furan-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-(3-aminobutan-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions, further affecting molecular interactions . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
5-(3-aminobutan-2-yl)furan-2-carboxylic acid can be compared with other similar compounds, such as:
Furan-2-carboxylic acid: Lacks the 3-aminobutan-2-yl group, resulting in different chemical and biological properties.
3-aminobutan-2-ol: Lacks the furan ring, leading to different reactivity and applications.
Furan derivatives: Various furan derivatives exhibit unique properties based on their substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
2293586-28-2 |
---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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